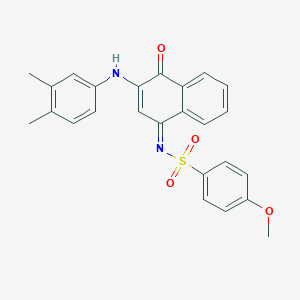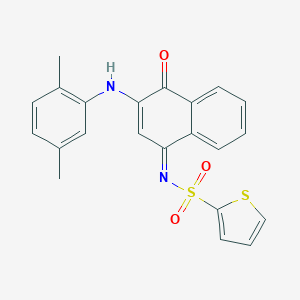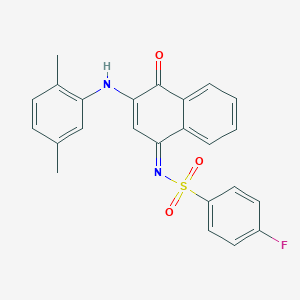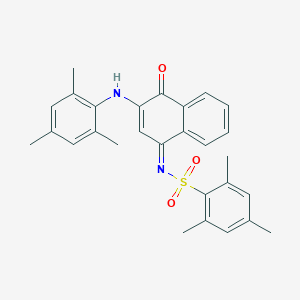![molecular formula C26H23NO7S B281400 Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281400.png)
Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MBMS, is a chemical compound that belongs to the class of benzofuran derivatives. It is widely used in scientific research for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned earlier. Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to bind to proteins and nucleic acids, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the activity of certain enzymes involved in inflammation and pain. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its unique biochemical and physiological effects. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is relatively easy to synthesize and can be used as a building block for the synthesis of other biologically active compounds. However, one limitation of using Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in scientific research. One direction is the further study of its biological activity and mechanism of action. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could be used as a tool for the development of new drugs for the treatment of various diseases. Finally, the synthesis of new derivatives of Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could lead to the development of compounds with enhanced biological activity and reduced toxicity.
Méthodes De Synthèse
Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step reaction process. The first step involves the preparation of 5-(benzoyl)amino-2-methylbenzofuran-3-carboxylic acid. This is followed by the reaction of the acid with 4-ethoxyaniline in the presence of a coupling reagent to form the intermediate product. The final step involves the reaction of the intermediate with methyl chloroformate to yield Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Applications De Recherche Scientifique
Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which are important in the regulation of physiological processes. Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been used as a fluorescent probe to study the binding interactions of proteins and nucleic acids. Additionally, Methyl 5-{benzoyl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been used as a building block for the synthesis of other biologically active compounds.
Propriétés
Formule moléculaire |
C26H23NO7S |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
methyl 5-[benzoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-20-11-13-21(14-12-20)35(30,31)27(25(28)18-8-6-5-7-9-18)19-10-15-23-22(16-19)24(17(2)34-23)26(29)32-3/h5-16H,4H2,1-3H3 |
Clé InChI |
NNLABTZWIDKHKI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)



![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)


![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)